

# Fmoc-L-2-Pyridylalanine: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fmoc-L-2-Pyridylalanine**

Cat. No.: **B068737**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Fmoc-L-2-Pyridylalanine**, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

## Core Compound Data

**Fmoc-L-2-Pyridylalanine**, a derivative of the amino acid alanine, features a pyridyl group on its side chain. This modification is of significant interest in peptide design as it can introduce unique structural and functional properties, such as enhanced solubility and the ability to participate in metal coordination. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide sequences using standard Fmoc-based solid-phase synthesis protocols.

| Property            | Value                                                                                              | Reference                                                   |
|---------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 185379-40-2                                                                                        | <a href="#">[1]</a>                                         |
| Molecular Formula   | C23H20N2O4                                                                                         | <a href="#">[1]</a>                                         |
| Molecular Weight    | 388.42 g/mol                                                                                       |                                                             |
| Synonyms            | Fmoc-3-(2-pyridyl)-L-alanine,<br>N-Fmoc-3-(2-pyridyl)-L-<br>alanine, Fmoc-L-Ala(2'-<br>pyridyl)-OH | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Purity (Typical)    | ≥97.0% (HPLC)                                                                                      |                                                             |
| Storage Temperature | 2-8°C                                                                                              | <a href="#">[3]</a>                                         |

## Key Suppliers

A variety of chemical suppliers offer **Fmoc-L-2-Pyridylalanine**, ensuring its accessibility for research and development purposes. Notable suppliers include:

- P&S Chemicals
- ChemicalBook
- Sigma-Aldrich
- Fisher Scientific
- Aaptec
- Biosynth
- CymitQuimica

## Applications in Peptide Synthesis

**Fmoc-L-2-Pyridylalanine** is primarily utilized in solid-phase peptide synthesis to introduce a pyridyl moiety into a peptide sequence. The incorporation of pyridylalanine can significantly

influence the resulting peptide's physicochemical properties. For instance, it has been shown to enhance the aqueous solubility and stability of peptides, which is a critical consideration in the development of therapeutic peptides. Furthermore, the pyridyl group can act as a ligand for metal ions, enabling the design of metallopeptides with catalytic or imaging applications. Recent research has also demonstrated the use of pyridylalanine in chemoselective peptide conjugation, allowing for the late-stage functionalization of peptides.<sup>[3][4]</sup>

## Experimental Protocol: Incorporation of Fmoc-L-2-Pyridylalanine into a Peptide Sequence via Fmoc-SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing L-2-Pyridylalanine using Fmoc chemistry. This protocol assumes a starting resin pre-loaded with the C-terminal amino acid.

### Materials:

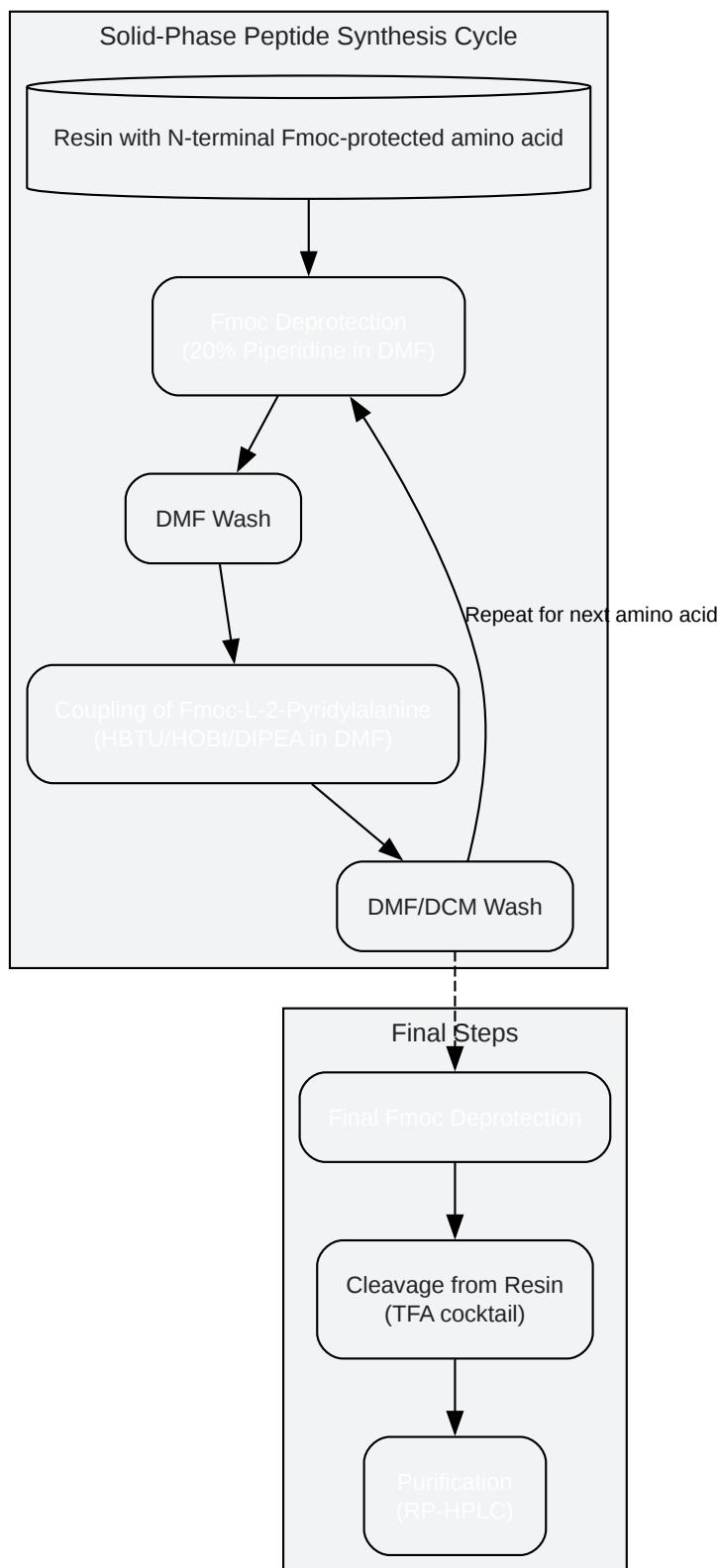
- Fmoc-preloaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-L-2-Pyridylalanine**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
  - Drain the solution.
  - Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Coupling (for **Fmoc-L-2-Pyridylalanine**):
  - In a separate vial, dissolve **Fmoc-L-2-Pyridylalanine** (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOEt (3-5 eq.) in a minimal amount of DMF.
  - Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
  - Immediately add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction vessel for 1-2 hours at room temperature.
  - Monitor the coupling reaction for completion (e.g., using a Kaiser test).
  - Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

- Cleavage and Deprotection:


- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.

- Peptide Precipitation and Purification:

- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of **Fmoc-L-2-Pyridylalanine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the incorporation of **Fmoc-L-2-Pyridylalanine** in SPPS.

This technical guide serves as a foundational resource for the effective utilization of **Fmoc-L-2-Pyridylalanine** in peptide research and development. For specific applications, further optimization of the described protocols may be necessary.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scienceopen.com [scienceopen.com]
- 2. chimia.ch [chimia.ch]
- 3. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-L-2-Pyridylalanine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068737#fmoc-l-2-pyridylalanine-cas-number-and-supplier>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)